molecular formula C7H3BrFNS B2656595 2-Bromo-3-fluorophenylthiocyanate CAS No. 2149597-43-1

2-Bromo-3-fluorophenylthiocyanate

Cat. No.: B2656595
CAS No.: 2149597-43-1
M. Wt: 232.07
InChI Key: RXXCIYCQWDHMJI-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorophenylthiocyanate is an organic compound with the molecular formula C7H3BrFNS. It is a derivative of phenylthiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

The synthesis of 2-Bromo-3-fluorophenylthiocyanate typically involves the reaction of 2-bromo-3-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the thiocyanate group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

2-Bromo-3-fluorophenylthiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The thiocyanate group can be oxidized or reduced to form different products.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-3-fluorophenylthiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluorophenylthiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The bromine and fluorine atoms may also contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-3-fluorophenylthiocyanate include:

  • 2-Bromo-4-fluorophenylthiocyanate
  • 2-Chloro-3-fluorophenylthiocyanate
  • 2-Bromo-3-chlorophenylthiocyanate

Compared to these compounds, this compound is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

(2-bromo-3-fluorophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-7-5(9)2-1-3-6(7)11-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXCIYCQWDHMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)SC#N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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